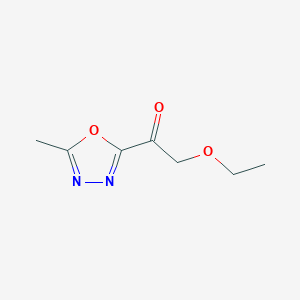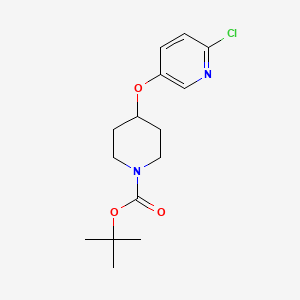
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic compound containing an oxadiazole ring. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of hydrazides with carbon disulfide and subsequent reactions with various alkylating agents . One common method includes the reaction of benzophenone hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation . The reaction conditions often involve refluxing in ethanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and oxides .
Applications De Recherche Scientifique
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific enzymes or the activation of certain pathways, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Indole-1,3,4-oxadiazol-2-thiol: Known for its antiviral properties.
3-(4-chlorophenyl)-5-(5-methyl-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole: Exhibits anticancer activity.
Uniqueness
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is unique due to its specific ethoxymethyl substitution, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for targeted drug design and other specialized applications .
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-ethoxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-4-6(10)7-9-8-5(2)12-7/h3-4H2,1-2H3 |
Clé InChI |
DPIUQGUYOSLURE-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=O)C1=NN=C(O1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-aminooctyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8553804.png)



![1-[2-Methyl-5-(methyloxy)-4-nitrophenyl]piperazine](/img/structure/B8553830.png)




![1-[(2-Methyl-1-phenylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B8553861.png)

![5-Formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B8553874.png)

